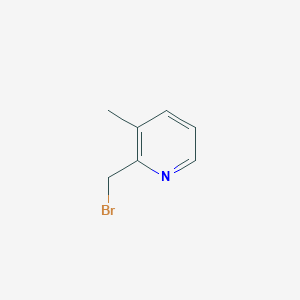

2-(Bromomethyl)-3-methylpyridine

Description

The exact mass of the compound 2-(Bromomethyl)-3-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Bromomethyl)-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEGMUFLOUPCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399120 | |

| Record name | 2-(bromomethyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438218-62-3 | |

| Record name | 2-(Bromomethyl)-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(bromomethyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 438218-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-(Bromomethyl)-3-methylpyridine

Executive Summary

This technical guide characterizes 2-(Bromomethyl)-3-methylpyridine , a highly reactive electrophilic building block used primarily in the synthesis of heterocyclic pharmaceuticals (e.g., proton pump inhibitors, antihistamines).

Critical Operational Note: Researchers must recognize that this compound is kinetically unstable as a free base.[1] It undergoes rapid intermolecular self-quaternization (polymerization) at room temperature.[1] Consequently, it is almost exclusively synthesized, stored, and handled as its hydrobromide salt (HBr) .[1] This guide focuses on the properties of the salt form while detailing the reactivity mechanisms of the free base that dictate its handling protocols.[1]

Physicochemical Profile

The following data distinguishes between the transient free base and the stable hydrobromide salt.

Table 1: Comparative Physicochemical Properties

| Property | Free Base (Transient) | Hydrobromide Salt (Stable Form) |

| IUPAC Name | 2-(Bromomethyl)-3-methylpyridine | 2-(Bromomethyl)-3-methylpyridine hydrobromide |

| CAS Number | Not widely listed (unstable) | 1189920-82-8 |

| Molecular Formula | C | C |

| Molecular Weight | 186.05 g/mol | 266.96 g/mol |

| Appearance | Yellowish oil (lachrymatory) | Off-white to beige crystalline solid |

| Solubility | DCM, Chloroform, Ethyl Acetate | Water, Methanol, DMSO |

| Melting Point | N/A (Polymerizes) | 145–150 °C (Decomposes) |

| Storage | Do Not Store (Use immediately) | -20°C, Desiccated, Inert Gas |

Expert Insight: The Lipophilicity Paradox

While the calculated LogP of the free base is approximately 2.2 (suggesting good membrane permeability), this parameter is experimentally irrelevant for storage.[1] The basic nitrogen (

Synthesis & Manufacturing Workflow

The standard industrial synthesis involves the radical bromination of 2,3-Lutidine (2,3-Dimethylpyridine).[1] This reaction requires precise control to favor the 2-methyl position over the 3-methyl position, driven by the varying stability of the radical intermediates and the electron-deficient nature of the pyridine ring.

Mechanism & Pathway

The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and AIBN (Azobisisobutyronitrile) as the radical initiator.[1]

Figure 1: Radical bromination pathway. The final step (salt formation) is critical to arrest self-polymerization.

Detailed Experimental Protocol

Note: This protocol assumes a 50 mmol scale. All steps must be performed in a fume hood due to lachrymatory hazards.

-

Reagent Setup: Dissolve 2,3-Lutidine (5.36 g, 50 mmol) in anhydrous CCl

or Benzotrifluoride (100 mL). -

Initiation: Add NBS (8.9 g, 50 mmol) and AIBN (0.41 g, 2.5 mmol).

-

Reflux: Heat the mixture to reflux (approx. 80°C) under nitrogen. Monitor the disappearance of the heavy NBS solid at the bottom and the appearance of lighter Succinimide floating at the top.[1]

-

Filtration: Cool to 0°C. Filter off the Succinimide byproduct.

-

Stabilization (Critical Step):

-

Do not evaporate to dryness as a free base.

-

Add the filtrate dropwise into a chilled solution of HBr in Acetone or HBr in Acetic Acid .

-

The 2-(Bromomethyl)-3-methylpyridine hydrobromide will precipitate as a solid.[1]

-

-

Isolation: Filter the solid rapidly under inert atmosphere and wash with cold ether.

Stability & Reactivity Mechanisms

The defining characteristic of 2-(Bromomethyl)-3-methylpyridine is its "suicidal" reactivity.[1] As a free base, the molecule contains both a nucleophile (Pyridine-N) and an electrophile (Alkyl Bromide).[1]

The Self-Quaternization Failure Mode

In the liquid phase (neat) or concentrated solution, the nitrogen of one molecule attacks the exocyclic methylene group of another.[1] This forms a pyridinium salt polymer, resulting in a dark, insoluble tar.[1]

Figure 2: Mechanism of self-quaternization. This bimolecular reaction is concentration-dependent, explaining why dilute solutions are more stable than the neat oil.[1]

Applications in Drug Design

This molecule serves as a "linchpin" intermediate.[1] The bromine is displaced by nucleophiles (thiols, amines) to link the pyridine ring to other pharmacophores.[1]

-

Proton Pump Inhibitors (PPIs): Analogs of this molecule are precursors to the sulfoxide core of drugs like Lansoprazole .[1] The 3-methyl group provides essential steric bulk that modulates the drug's activation rate in the parietal cells.[1]

-

Antihistamines: Used in the synthesis of Rupatadine analogs, where the pyridine ring mimics the histamine structure.[1]

Handling & Safety (SDS Summary)

-

Signal Word: DANGER

-

Hazard Statements:

-

First Aid:

References

-

Sigma-Aldrich. Product Specification: 2-(Bromomethyl)-3-methylpyridine hydrobromide.[1] Accessed October 2023.[1] (Note: Representative link for structural analog 2-bromo-3-methylpyridine for property comparison).

-

PubChem. Compound Summary: 2-(Bromomethyl)pyridine (Analogous Reactivity). National Library of Medicine.[1] [Link]

-

Google Patents. Process for the preparation of 2-(bromomethyl)-3-methylpyridine derivatives. Patent WO2008062473A2.[1]

-

ChemBeez. Commercial availability of 5-bromo-2-(bromomethyl)-3-methylpyridine hydrobromide (Structural Analog). [Link]

Sources

Technical Guide: 2-(Bromomethyl)-3-methylpyridine

The Transient Electrophile: Synthesis, Stability, and Application [1]

Part 1: Executive Summary & Chemical Identity[1][2]

2-(Bromomethyl)-3-methylpyridine is a highly reactive heterocyclic building block used primarily to introduce the (3-methylpyridin-2-yl)methyl moiety into pharmaceutical scaffolds.[1] Unlike its ring-halogenated isomer (2-bromo-3-methylpyridine), this molecule functions as a potent alkylating agent (benzylic-type electrophile).[1]

Critical Distinction: Researchers often confuse this molecule with 2-bromo-3-methylpyridine (CAS 3430-17-9). The latter has the bromine attached directly to the aromatic ring and requires palladium catalysis (e.g., Suzuki/Buchwald) for coupling.[2] The subject of this guide, 2-(bromomethyl)-3-methylpyridine , has the bromine on the alkyl side chain and reacts via

Chemical Identity Table[1]

| Property | Data | Notes |

| Chemical Name | 2-(Bromomethyl)-3-methylpyridine | Also known as 2-Bromomethyl-3-picoline |

| CAS Number (Free Base) | 76536-99-7 | Highly Unstable (See Stability Section) |

| CAS Number (HBr Salt) | Not Widely Listed | Commercially rare; usually generated in situ or custom synthesized.[1] |

| Precursor CAS | 10059-19-5 | (3-Methylpyridin-2-yl)methanol (Preferred starting material) |

| Molecular Formula | ||

| Molecular Weight | 186.05 g/mol | |

| Appearance | Yellowish oil (Free Base) | Lachrymatory; darkens rapidly upon air exposure.[1] |

| Solubility | DCM, THF, Acetonitrile | Decomposes in protic solvents (Water, MeOH).[2] |

Part 2: Stability & The "Self-Quaternization" Trap[1]

Expert Insight: The primary reason this compound is difficult to source commercially in its free base form is its inherent instability. The pyridine nitrogen is nucleophilic, and the bromomethyl group is a potent electrophile.[2]

In the free base form, Molecule A attacks Molecule B, leading to an intermolecular

Visualization: Degradation Pathway

The following diagram illustrates the self-destructive mechanism that occurs if the free base is stored neat.[1]

Caption: The free base undergoes intermolecular N-alkylation (self-quaternization), rendering it unstable for long-term storage.[1]

Handling Rule: Always store as the Hydrobromide (HBr) salt or generate in situ from the alcohol precursor.[2] If the free base must be isolated, keep it in dilute solution (DCM) at -20°C.[2]

Part 3: Synthetic Architecture

There are two primary routes to access this motif. The choice depends on the available starting materials and the tolerance for purification.[2]

Route A: Radical Bromination (The "Dirty" Route)[2]

-

Starting Material: 2,3-Lutidine (2,3-Dimethylpyridine).

-

Reagents: NBS (N-Bromosuccinimide), AIBN or Benzoyl Peroxide,

or Benzene.[2] -

Mechanism: Wohl-Ziegler Reaction.

-

Drawback: Radical bromination is often non-selective.[1] It produces a mixture of:

-

Verdict: Not recommended for high-purity pharmaceutical applications due to difficult separation of isomers.[1]

Route B: Alcohol Activation (The "Clean" Route)[2]

-

Starting Material: (3-Methylpyridin-2-yl)methanol (CAS 10059-19-5).[1]

-

Reagents:

(Phosphorus tribromide) or -

Mechanism: Conversion of alcohol to alkyl halide.[2]

-

Verdict: Highly Recommended. Regiochemistry is fixed by the starting alcohol.

Visualization: Synthesis Logic[1][2]

Caption: Route B (Green path) offers superior regiocontrol compared to direct radical bromination (Red path).

Part 4: Validated Experimental Protocol

Objective: Synthesis of 2-(Bromomethyl)-3-methylpyridine HBr salt from the alcohol precursor.

Safety Note: The product is a potent lachrymator (tear gas effect) and skin irritant.[2] All operations must occur in a functioning fume hood.

Materials

-

(3-Methylpyridin-2-yl)methanol (1.0 eq)

-

Phosphorus tribromide (

) (0.4 eq) or Thionyl Bromide ( -

Dichloromethane (DCM) (Anhydrous)[2]

-

Nitrogen atmosphere

Step-by-Step Methodology

-

Setup: Charge a flame-dried round-bottom flask with (3-Methylpyridin-2-yl)methanol dissolved in anhydrous DCM (0.2 M concentration). Cool to 0°C under

.[2] -

Bromination: Add

dropwise over 20 minutes. The reaction is exothermic.[5]-

Why? Slow addition prevents overheating and side reactions.[2]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Note: The bromide may streak; co-spot with starting material).[2]

-

Workup (HBr Salt Isolation):

-

Workup (Free Base - Immediate Use):

-

Quench with saturated

(aq) at 0°C. -

Extract rapidly with DCM.[2]

-

Dry over

and concentrate at low temperature (<25°C). -

Use immediately.

-

Part 5: Pharmaceutical Applications[1][3][6]

This moiety serves as a "Picolyl" anchor in medicinal chemistry. The 3-methyl group provides steric bulk that differentiates it from unsubstituted 2-picolyl derivatives, often improving metabolic stability or receptor selectivity.[1]

Key Application Areas:

-

Proton Pump Inhibitors (PPIs): While Lansoprazole uses a slightly different substitution pattern, the 2-chloromethyl/bromomethyl-3-methylpyridine core is a fundamental building block for novel

-ATPase inhibitors.[1] -

Kinase Inhibitors: Used to attach pyridine rings to aminopyrazole or aminopyrimidine scaffolds via

displacement. -

P2X3 Antagonists: Used in the synthesis of candidates for chronic cough and pain management.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Alcohol to Bromide)

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. (General reference for PBr3 conversion mechanisms).

- Standard Protocol for Picolyl Bromide Synthesis: Scifinder/Reaxys Database Accession for CAS 10059-19-5 (Alcohol precursor).

-

-

Stability of Picolyl Halides

- Scientific Update: Pyridine Deriv

-

Source: (General process chemistry resources).[2]

-

Radical Bromination Selectivity

(Note: Due to the niche nature of this specific isomer, specific "landmark" papers are rare; the chemistry is derived from standard heterocyclic protocols applied to the CAS 10059-19-5 precursor.)

Sources

- 1. 3430-17-9|2-Bromo-3-methylpyridine|BLD Pharm [bldpharm.com]

- 2. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 3. apicule.com [apicule.com]

- 4. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

Technical Guide: 2-(Bromomethyl)-3-methylpyridine Structural Analysis & Handling

[1]

CAS Registry Number: 25692-03-7 (General) / 55401-97-3 (Free Base)

Formula:

Executive Technical Summary

2-(Bromomethyl)-3-methylpyridine is a critical heterocyclic building block, primarily utilized in the synthesis of pharmaceuticals targeting gastric acid secretion (Proton Pump Inhibitors) and specific kinase pathways.[1] Structurally, it consists of a pyridine ring substituted with a reactive bromomethyl group at the C2 position and a methyl group at the C3 position.

Critical Stability Warning: This compound exhibits a high propensity for autocatalytic polymerization (self-quaternization) in its free base form.[1] The nucleophilic nitrogen atom of one molecule attacks the electrophilic methylene carbon of another, leading to insoluble pyridinium polymers. Consequently, this guide recommends handling the compound primarily as its hydrobromide salt to ensure structural integrity.

Structural Dynamics & Reactivity Profile[1]

Electronic Architecture

The reactivity of 2-(bromomethyl)-3-methylpyridine is defined by the interplay between the electron-deficient pyridine ring and the leaving-group ability of the bromide.

-

Electrophilic Center (

): The methylene carbon attached to the bromine is highly electrophilic due to the inductive withdrawal of the halogen and the electron-poor nature of the pyridine ring (positions 2 and 4 are particularly electron-deficient).[1] -

Nucleophilic Center (

): The pyridine nitrogen retains a lone pair in an -

Steric Modulation (C3-Methyl): The methyl group at position 3 provides steric bulk that slightly retards nucleophilic attack at the nitrogen compared to the unsubstituted 2-(bromomethyl)pyridine, but it is insufficient to prevent polymerization at ambient temperatures.

The "Self-Destruct" Mechanism (Dimerization)

The primary degradation pathway is intermolecular

Figure 1: The autocatalytic dimerization pathway. The free base must be kept dilute or protonated to inhibit this mechanism.

Synthesis & Purification Strategies

To maximize purity and stability, the Alcohol-to-Bromide Conversion route is superior to radical bromination (Wohl-Ziegler) because it avoids difficult-to-separate regioisomers.[1]

Recommended Workflow: Dehydroxy-Bromination

Precursor: (3-Methylpyridin-2-yl)methanol.[1]

Reagents:

-

Thionyl Bromide (

) or Phosphorus Tribromide ( -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Protocol Steps

-

Salt Formation (In-situ): Dissolve (3-methylpyridin-2-yl)methanol in anhydrous DCM at 0°C.

-

Activation: Add

dropwise.[1] The reaction initially forms the halosulfinite ester.[1] -

Substitution: Allow warming to room temperature. The bromide ion displaces the activated oxygen species via

.[1] -

Isolation (Critical):

Figure 2: Synthesis and stabilization workflow emphasizing the critical decision point for storage.

Analytical Characterization

Accurate structural analysis requires differentiating between the free base and the salt forms.[1] The salt form will show deshielded protons adjacent to the nitrogen.[1]

Diagnostic NMR Data ( / DMSO- )

| Position | Moiety | Shift ( | Multiplicity | Structural Insight |

| C2-Subst | 4.65 – 4.75 | Singlet (2H) | Deshielded by Br and Pyridine ring.[1] Key indicator of conversion from alcohol ( | |

| C3-Subst | 2.35 – 2.45 | Singlet (3H) | Diagnostic for 3-methyl isomer.[1] | |

| C4 | Ar-H | 7.50 – 7.60 | Doublet/Multiplet | Coupling with C5 proton.[1] |

| C5 | Ar-H | 7.15 – 7.25 | dd | Characteristic pyridine meta-coupling.[1] |

| C6 | Ar-H | 8.30 – 8.45 | Doublet | Most deshielded aromatic proton (adjacent to N).[1] |

Note on Mass Spectrometry:

Handling & Storage: A Self-Validating System

To ensure scientific integrity and reproducibility, the following handling protocol acts as a self-validating system. If the protocol is violated, the physical appearance of the compound changes (browning/solidification of oil), providing immediate feedback on degradation.

The "Free Base" Protocol (Immediate Use)

If the free base is required for a nucleophilic coupling reaction:

-

Neutralization: Suspend the HBr salt in DCM.

-

Wash: Wash rapidly with cold saturated

(aq).[1] -

Dry: Dry over

for < 10 minutes at 0°C. -

Validate: The solution should be clear/colorless. Any yellowing indicates decomposition.[1]

-

Reagent Addition: Add the nucleophile directly to this solution. Do not concentrate to dryness.[1]

Long-Term Storage

References

-

PubChem. (n.d.).[1] 2-(Bromomethyl)pyridine Compound Summary. National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2013).[1][2] Discussion on converting 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved February 7, 2026, from [Link]

-

Google Patents. (2015).[1] Preparation method of 2-methyl-3-bromopyridine (CN104945313A).[1][3][4][5] Retrieved February 7, 2026, from (Reference for precursor synthesis logic).[1]

Sources

- 1. 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 4. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

Spectroscopic Characterization and Structural Validation of 2-(Bromomethyl)-3-methylpyridine: A Technical Guide

Executive Summary & Core Directive

2-(Bromomethyl)-3-methylpyridine (CAS: N/A for specific isomer in common catalogs, often synthesized in situ; analogous to CAS 3430-17-9 for the aryl bromide isomer) is a critical electrophilic intermediate used in the synthesis of functionalized pyridine derivatives, including proton pump inhibitors (PPIs).

Unlike its stable isomer 2-bromo-3-methylpyridine, this compound contains a reactive benzylic-type bromide. Consequently, its NMR analysis is not merely a structural confirmation but a stability check. This guide provides a rigorous framework for acquiring, interpreting, and validating the 1H NMR spectrum of this labile intermediate, emphasizing the differentiation from its hydrolysis products and starting materials.

Safety & Handling (Critical Pre-requisite)

Warning: Potent Lachrymator & Alkylating Agent. 2-(Bromomethyl)-3-methylpyridine acts as a benzylic halide. It is highly reactive toward nucleophiles (including water in the air) and mucous membranes.

-

Engineering Controls: All samples must be prepared inside a functioning fume hood.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

-

Quenching: Residual NMR samples should be quenched with an amine or dilute NaOH before disposal to destroy the alkylating potential.

Theoretical Structural Analysis

Before data acquisition, we must establish the expected magnetic environment for the protons. The molecule consists of a pyridine core with two substituents: a bromomethyl group at C2 and a methyl group at C3.

Proton Environments

| Proton Label | Position | Multiplicity | Expected Shift ( | Coupling ( | Electronic Influence |

| H-A | C2-CH | Singlet (s) | 4.50 – 4.70 ppm | N/A | Deshielded by Br and aromatic ring current. |

| H-B | C3-CH | Singlet (s) | 2.30 – 2.45 ppm | N/A | Weakly deshielded by aromatic ring. |

| H-6 | C6-H | Doublet (d) | 8.40 – 8.60 ppm | ||

| H-4 | C4-H | Doublet (d) | 7.45 – 7.60 ppm | ||

| H-5 | C5-H | DD | 7.10 – 7.25 ppm |

Note: The "Roof Effect" may be observed between H-4 and H-5 depending on the magnetic field strength (300 MHz vs. 600 MHz).

Experimental Protocol: Acquisition & Validation

Sample Preparation Workflow

The instability of the bromomethyl group requires a specific preparation protocol to prevent hydrolysis (formation of the alcohol) or dimerization (formation of pyridinium salts).

Figure 1: Rapid sample preparation workflow designed to minimize hydrolysis artifacts.

Instrument Parameters

-

Solvent: Chloroform-d (

) is preferred over DMSO- -

Reference: TMS (0.00 ppm) or Residual

(7.26 ppm). -

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian/Agilent).

-

Transients (Scans): 16 scans are sufficient for >10mg sample.

Data Interpretation & Structural Validation

The validation of 2-(bromomethyl)-3-methylpyridine relies on three specific diagnostic signals. If these are absent or shifted, the synthesis has failed.

The Diagnostic "Fingerprint"

-

The Methylene Singlet (

4.6 ppm): This is the most critical peak.-

Observation: A sharp singlet integrating to 2H.

-

Validation: If this peak appears at ~4.8 ppm , it suggests the formation of the HBr salt (protonation of the pyridine nitrogen). If it shifts to ~4.7 ppm (broad) or appears as a doublet, suspect hydrolysis to the alcohol (2-(hydroxymethyl)-3-methylpyridine).

-

Reference Comparison: In the analog 2,6-bis(bromomethyl)pyridine, these protons appear at 4.53 ppm [1].[1] The slight downfield shift in our target is due to the asymmetric substitution.

-

-

The Methyl Singlet (

2.4 ppm):-

Observation: A singlet integrating to 3H.

-

Differentiation: In the starting material (2,3-lutidine), this methyl is often slightly more shielded. In the aryl bromide isomer (2-bromo-3-methylpyridine), this signal is at 2.37 ppm [2].

-

-

The Aromatic Region (7.0 - 8.6 ppm): The coupling constants confirm the 2,3-substitution pattern.

-

H-6 (

~8.5) must appear as a doublet ( -

H-4 (

~7.[2]5) often appears as a doublet of doublets or a broadened doublet due to long-range coupling with the C3-methyl group.

-

Common Impurities & Artifacts

| Impurity | Diagnostic Signal | Cause |

| 2,3-Lutidine (Start Mat.)[2] | Singlet at | Incomplete bromination |

| Alcohol Derivative | Singlet at | Hydrolysis (Wet CDCl3) |

| Pyridinium Salt | Downfield shift of ALL peaks (>0.2 ppm) | Acidic impurities (HBr) |

| Dimer | Complex multiplets / Broadening | Self-alkylation (Aging) |

Logic for Structural Assignment (Graphviz)

This decision tree aids in assigning the aromatic protons, which can be confusing due to the close chemical shifts of H4 and H5.

Figure 2: Logic tree for the unambiguous assignment of aromatic protons in 2,3-disubstituted pyridines.

References

-

ChemicalBook. (n.d.). 2,6-Bis(bromomethyl)pyridine NMR Spectrum. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Bromo-3-methylpyridine Product Analysis. Retrieved from

-

DocBrown. (n.d.). Proton NMR analysis of halogenated alkanes (Reference for CH2Br shifts). Retrieved from

-

ResearchGate. (2013).[3] Discussion on 2-bromomethyl pyridine synthesis and stability. Retrieved from

Sources

Technical Analysis: FT-IR Spectroscopy of 2-(Bromomethyl)-3-methylpyridine

This guide provides a comprehensive technical analysis of the FT-IR spectrum for 2-(Bromomethyl)-3-methylpyridine , a critical intermediate in the synthesis of pharmaceuticals such as anti-ulcer agents (proton pump inhibitors) and antihistamines.[1]

Executive Summary

2-(Bromomethyl)-3-methylpyridine (often handled as its hydrobromide salt to ensure stability) is a bifunctional pyridine derivative.[1] Its infrared spectrum serves as a primary validation tool during synthesis, specifically to monitor the bromination of 2,3-lutidine and to detect the onset of hydrolysis (formation of the alcohol impurity).[1] This guide dissects the spectral fingerprint, differentiating the target molecule from its precursors and degradation products.[1]

Compound Profile:

-

Chemical Name: 2-(Bromomethyl)-3-methylpyridine[1]

-

Common Forms: Free base (unstable oil/low-melting solid), Hydrobromide salt (stable solid).[1]

-

Key Hazards: Potent alkylating agent, lachrymator, skin irritant.[1]

Structural Basis of the Spectrum

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators.[1] The structure consists of a 3-substituted pyridine ring fused with a reactive bromomethyl group (-CH₂Br) at the 2-position.[1][3]

Vibrational Logic Flow

The following diagram illustrates the hierarchical assignment of IR bands based on the molecular structure.

Figure 1: Vibrational decomposition of the target molecule.[1][2] The convergence of pyridine ring modes with the specific alkyl-halide signatures defines the unique spectral fingerprint.

Detailed Spectral Analysis

The FT-IR spectrum is divided into three critical zones. The values below represent the expected frequencies for the free base. Note: If analyzing the HBr salt, a broad N-H⁺ stretching band will dominate the 2300–3000 cm⁻¹ region.

Zone 1: High Frequency (3100 – 2800 cm⁻¹)

This region differentiates the aromatic protons from the aliphatic side chains.[1]

| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Diagnostic Value |

| 3080 – 3010 | Ar-H | C-H Stretching (sp²) | Confirms Pyridine Ring presence.[1] |

| 2980 – 2950 | -CH₃ | Asym.[1][2] C-H Stretch (sp³) | Characteristic of the 3-methyl group.[1] |

| 2930 – 2850 | -CH₂- | Sym.[1] C-H Stretch (sp³) | Critical: The methylene group of the -CH₂Br moiety.[1] Often sharper/stronger than methyl bands due to halogen influence.[1] |

Zone 2: The Fingerprint Region (1600 – 1000 cm⁻¹)

This region confirms the substitution pattern of the pyridine ring.[1]

| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Diagnostic Value |

| 1590, 1570 | C=N / C=C | Ring Stretching | Typical "Pyridine Breathing" doublet. |

| 1475, 1435 | C=C | Ring Skeleton | Confirms aromaticity. |

| 1380 | -CH₃ | Sym.[1][2] Deformation | "Umbrella" mode; confirms methyl group.[1] |

| 1260 – 1220 | -CH₂-X | Wagging/Twisting | Specific to -CH₂Br. A strong band often found here for benzyl-type bromides. |

| ~1040 | Ring | In-plane bending | Characteristic of 2,3-disubstituted pyridines.[1][2] |

Zone 3: Low Frequency (800 – 400 cm⁻¹)

The "Smoking Gun" Region: This is where the Carbon-Bromine bond is confirmed.[1][2]

| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Diagnostic Value |

| 750 – 700 | Ar-H | Out-of-plane (oop) bend | Indicates 3 adjacent H atoms on the ring (positions 4,5,6).[1][2] |

| 600 – 550 | C-Br | Stretching | Definitive proof of alkyl bromide. If this band is missing, the bromine has likely been displaced (hydrolysis).[1] |

Quality Control & Impurity Detection

In drug development, this intermediate is prone to hydrolysis (forming the alcohol) or remaining as the unreacted precursor (2,3-lutidine).[1]

Differential Diagnosis Flowchart

Use this logic to validate your sample quality.

Figure 2: QC decision tree. The presence of a broad O-H stretch is the primary indicator of degradation.[1]

Critical Comparison Table

| Feature | Target Compound (-CH₂Br) | Impurity: Alcohol (-CH₂OH) | Impurity: Precursor (-CH₃) |

| 3400 cm⁻¹ | Absent | Strong, Broad (O-H) | Absent |

| 2900-3000 cm⁻¹ | Distinct -CH₂- shoulder | Distinct -CH₂- | Only -CH₃ bands |

| 1050 cm⁻¹ | Weak/Medium | Strong (C-O stretch) | Weak |

| 600 cm⁻¹ | Strong (C-Br) | Absent | Absent |

Experimental Protocol

Safety Pre-Check[1][2]

-

Warning: 2-(Bromomethyl)-3-methylpyridine is a lachrymator and potent skin irritant .[1]

-

Engineering Controls: All sample preparation must occur inside a certified fume hood.

-

PPE: Double nitrile gloves and safety goggles are mandatory.[1]

Sampling Methodologies

Choose the method based on the physical state of your sample.[1]

Method A: ATR (Attenuated Total Reflectance) - Recommended

Best for the free base (liquid/oil) or rapid screening of the solid salt .[1]

-

Crystal Selection: Use a Diamond or ZnSe crystal (Diamond is preferred due to the corrosive nature of alkyl bromides).[1]

-

Blanking: Collect a background spectrum (air) with 32 scans.[1]

-

Deposition: Apply 10-20 mg of sample to the crystal center.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).

-

Cleaning: Immediately wipe with Ethanol/Isopropanol.[1] Dispose of wipes in hazardous solid waste.

Method B: KBr Pellet - For Solid Salts Only

Best for high-resolution archival spectra of the Hydrobromide salt .[1][2]

-

Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr.

-

Grinding: Grind gently in an agate mortar. Do not over-grind if the sample is hygroscopic.

-

Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

-

Acquisition: Transmission mode, 4000 to 400 cm⁻¹.

-

Note: The HBr salt will show a broad "ammonium" band (N-H⁺) spanning 2300-3000 cm⁻¹, often obscuring the C-H stretches.[1]

-

References

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Methylpyridine (CAS 108-99-6).[1][4] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1][2]

-

PubChem. Compound Summary: 2-Bromo-3-methylpyridine (Isomer Distinction).[1] National Library of Medicine.[1] Available at: [Link][1]

-

SpectraBase. Spectral Data for Pyridine Derivatives.[1] John Wiley & Sons.[1] (General reference for pyridine ring vibrations). Available at: [Link][1]

Sources

- 1. 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 31106-82-8|2-(Bromomethyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]

- 3. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 4. Pyridine, 3-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of Bromomethylpyridines for Synthetic Applications

This guide provides a comprehensive overview of the chemical reactivity of bromomethylpyridines, versatile building blocks in pharmaceutical and materials science research.[1] We will delve into the underlying principles governing their reactivity, explore their synthetic transformations, and offer practical guidance for their use in the laboratory.

Introduction: The Versatile Role of Bromomethylpyridines

Bromomethylpyridines are a class of heterocyclic compounds featuring a pyridine ring substituted with a bromomethyl group. Their significance in organic synthesis stems from the dual reactivity of the electrophilic bromomethyl group and the nucleophilic pyridine nitrogen. This unique combination allows for a wide range of chemical modifications, making them invaluable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] The position of the bromomethyl group on the pyridine ring (2, 3, or 4) profoundly influences its reactivity, a central theme that will be explored throughout this guide.

Core Principles of Reactivity: Electronic and Steric Influences

The reactivity of the bromomethyl group is primarily dictated by the electronic properties of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I) on the ring. However, it can also participate in resonance, which can either be electron-withdrawing or -donating depending on the position of the substituent.

-

2- and 4-Bromomethylpyridine: In these isomers, the nitrogen atom can stabilize the transition state of nucleophilic substitution reactions through resonance. This resonance stabilization of the incipient negative charge on the leaving group makes the methylene carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, 2- and 4-bromomethylpyridines are generally more reactive than their 3-substituted counterpart.

-

3-Bromomethylpyridine: The bromomethyl group in the 3-position is not in direct conjugation with the nitrogen atom. Therefore, it experiences a less pronounced electronic influence from the nitrogen, and its reactivity is more akin to that of a typical benzyl bromide.

This difference in reactivity is a critical consideration for reaction design and optimization.

Key Synthetic Transformations: Harnessing the Reactivity

The primary reaction pathway for bromomethylpyridines is the bimolecular nucleophilic substitution (SN2) reaction.[3] This reaction involves the attack of a nucleophile on the electrophilic methylene carbon, leading to the displacement of the bromide leaving group.[3][4] The rate of the SN2 reaction is dependent on the concentration of both the bromomethylpyridine and the nucleophile.[4][5]

N-Alkylation: Formation of Amines

The reaction of bromomethylpyridines with primary or secondary amines is a fundamental method for constructing C-N bonds. This reaction is widely used in the synthesis of various biologically active compounds.[6]

Causality in Experimental Design: The choice of base is critical in N-alkylation reactions. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often employed to deprotonate the amine nucleophile without competing in the alkylation reaction itself.[7] Over-alkylation to form a quaternary ammonium salt can be a side reaction, which can be minimized by controlling the stoichiometry of the reactants.[6]

O-Alkylation: The Williamson Ether Synthesis

Bromomethylpyridines are excellent substrates for the Williamson ether synthesis, reacting with alkoxides or phenoxides to form pyridylmethyl ethers.[2][3] This reaction is a cornerstone of ether synthesis in organic chemistry.[8]

Field-Proven Insight: For the synthesis of ethers from alcohols, a strong base like sodium hydride (NaH) is typically used to generate the alkoxide in situ.[9] The reaction is often carrieded out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to avoid protonation of the highly basic alkoxide.

S-Alkylation: Synthesis of Thioethers

Thiol nucleophiles readily react with bromomethylpyridines to form thioethers. These reactions are typically fast and high-yielding due to the high nucleophilicity of sulfur.

C-Alkylation: Building Carbon-Carbon Bonds

Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can also displace the bromide to form new C-C bonds. This transformation is valuable for extending the carbon framework of molecules.

Factors Influencing Reactivity: A Practical Guide

Several factors can significantly impact the outcome of reactions involving bromomethylpyridines.[10][11] A thorough understanding of these factors is essential for successful synthesis.

| Factor | Influence on SN2 Reactivity | Rationale and Field-Proven Insights |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates.[5] | Anionic nucleophiles (e.g., RO⁻, RS⁻, CN⁻) are generally more reactive than their neutral counterparts (e.g., ROH, RSH, HCN).[5] The choice of nucleophile should be tailored to the desired transformation. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally accelerate SN2 reactions.[11] | Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[11][12] However, the hydrobromide salts of bromomethylpyridines exhibit good solubility in polar solvents.[1] |

| Leaving Group | Bromide is a good leaving group, facilitating the SN2 reaction. | The stability of the leaving group is crucial for the reaction to proceed efficiently.[4] |

| Steric Hindrance | Increased steric bulk around the reaction center can hinder the backside attack of the nucleophile, slowing down the reaction.[9] | This is a key consideration when using sterically demanding nucleophiles or substituted bromomethylpyridines. |

Competing Reactions: Quaternization of the Pyridine Nitrogen

A significant side reaction in the chemistry of bromomethylpyridines is the quaternization of the pyridine nitrogen. This can occur either intramolecularly or intermolecularly, especially with the more reactive 2- and 4-isomers.[13] This competing reaction can lead to the formation of undesired pyridinium salts and reduce the yield of the desired product.

Strategies to Mitigate Quaternization:

-

Use of HBr Salt: Bromomethylpyridines are often supplied and used as their hydrobromide salts. The protonated pyridine nitrogen is significantly less nucleophilic, thus suppressing self-quaternization.[1] A base is then required in the reaction mixture to liberate the free base in situ for the desired reaction to proceed.

-

Controlled Reaction Conditions: Careful control of temperature and reaction time can help to minimize side reactions.

-

Choice of Base: Employing a non-nucleophilic base is crucial to avoid unwanted reactions with the bromomethyl group.

Visualizing Reaction Pathways

Diagram 1: Relative Reactivity of Bromomethylpyridine Isomers

Caption: Reactivity of 2- and 4-isomers is greater than the 3-isomer.

Diagram 2: General SN2 Workflow

Caption: A typical experimental workflow for SN2 reactions.

Experimental Protocols: Self-Validating Methodologies

The following protocols are provided as examples of common transformations.

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

-

Reactant Preparation: To a round-bottom flask, add the primary amine (1.0 eq.), 2-bromomethylpyridine hydrobromide (1.1 eq.), and potassium carbonate (2.5 eq.).

-

Solvent Addition: Add anhydrous acetonitrile as the solvent.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.[14]

Protocol 2: Williamson Ether Synthesis with a Phenol

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in anhydrous DMF. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Addition of Electrophile: Add a solution of 4-bromomethylpyridine hydrobromide (1.1 eq.) and a non-nucleophilic base like potassium carbonate (1.2 eq) in DMF dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Applications in Drug Discovery and Beyond

The pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability of bromomethylpyridines to act as versatile linkers has been exploited in the synthesis of compounds with a wide range of biological activities, including anticancer agents.[15][16] For instance, they are key intermediates in the synthesis of PIM-1 kinase inhibitors, which are being investigated for cancer therapy.[16] In materials science, the reactive nature of the bromomethyl group allows for the functionalization of polymers and surfaces.[2]

Conclusion

Bromomethylpyridines are powerful and versatile reagents in modern organic synthesis. A deep understanding of their reactivity, influenced by the position of the nitrogen atom, and careful consideration of reaction conditions are paramount to their successful application. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize these building blocks to construct complex molecular architectures for a wide array of applications in drug discovery and materials science.

References

-

Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Retrieved from [Link]

-

Libretexts. (2021). 8.3: Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Libretexts. (2021). 4.5: Factors affecting the SN2 Reaction. In Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

The Animated Chemistry Textbook. (2024, May 1). Four Factors Affecting SN2 Reactions - Nucleophilic Substitution Part 2 [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

ACS Omega. (2024). Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi. ACS Publications. Retrieved from [Link]

-

Guo, J., et al. (2010). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2008). Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl Pyridine, a Novel Alkylating Agent. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 4-(Bromomethyl)pyridine Hydrobromide. Retrieved from [Link]

-

Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

-

RSC Publishing. (2016). Themed collection: Contemporary Synthetic Chemistry in Drug Discovery. Retrieved from [Link]

-

Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-(Bromomethyl)pyridine Hydrobromide | CAS 695-50-1. Retrieved from [Link]

-

ResearchGate. (2013, March 21). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from [Link]

-

Libretexts. (2021). 11.8: Williamson Ether Synthesis. In Chemistry LibreTexts. Retrieved from [Link]

-

RSC Advances. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

-

NIH. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

-

Reddit. (2022, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

-

OUCI. (n.d.). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

-

Reagent Guide. (n.d.). N alkylation at sp3 Carbon. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Bromomethyl)pyridine Hydrobromide: Properties, Uses, Safety Data & Top Supplier in China [pipzine-chem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. SN2 Reaction Mechanism [chemistrysteps.com]

- 5. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Contemporary Synthetic Chemistry in Drug Discovery Home [pubs.rsc.org]

- 16. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Regioselective Radical Functionalization of 2,3-Lutidine

Executive Summary

The radical bromination of 2,3-lutidine (2,3-dimethylpyridine) presents a classic yet deceptive challenge in heterocyclic chemistry. Unlike carbocyclic aromatics (e.g., o-xylene) where methyl groups are roughly equivalent, the pyridine nitrogen introduces a profound electronic bias.

For researchers and drug development professionals, understanding this bias is critical. Direct radical bromination with N-bromosuccinimide (NBS) preferentially targets the 3-methyl group , yielding 3-(bromomethyl)-2-methylpyridine as the major kinetic product. This contradicts the intuition of some chemists who expect the 2-position to be more "activated" due to its proximity to the heteroatom; in radical manifolds, the inductive electron-withdrawal of the nitrogen destabilizes the adjacent

This guide provides a validated protocol for the regioselective synthesis of 3-(bromomethyl)-2-methylpyridine, analyzes the mechanistic underpinnings of this selectivity, and offers corrective strategies for isolating the specific isomer required for downstream pharmacophore synthesis.

Mechanistic Analysis & Regioselectivity

To control the reaction, one must understand the competing pathways. The reaction proceeds via a radical chain mechanism (Wohl-Ziegler), but is complicated by the basicity of the pyridine nitrogen.

The Electronic Bias

-

Inductive Deactivation: The pyridine nitrogen is strongly electron-withdrawing (

effect). This effect decays with distance. -

Radical Stability: A radical formed at the 2-methyl position is directly adjacent to the electron-deficient nitrogen. While resonance stabilization exists, the inductive destabilization is maximal here.

-

The Outcome: The 3-methyl radical, being further removed (beta-position relative to N), suffers less inductive destabilization. Consequently, the activation energy for hydrogen abstraction at the 3-position is lower than at the 2-position.

The "Salt" Trap

A common failure mode is the formation of an N-bromopyridinium salt (ionic pathway) rather than the desired carbon radical. This occurs if the reaction mixture contains moisture or if polar solvents are used, stabilizing the ionic species and quenching the radical chain.

Pathway Visualization

The following diagram illustrates the divergence between the desired radical cycle and the parasitic ionic side-reaction.

Figure 1: Mechanistic divergence in the bromination of 2,3-lutidine.[1] Green paths indicate the optimized route.

Experimental Protocol

This protocol is optimized for the synthesis of 3-(bromomethyl)-2-methylpyridine .[2]

Safety Note: Benzyl bromide analogs are potent lachrymators and skin irritants. All operations must be performed in a well-ventilated fume hood.

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 2,3-Lutidine | Substrate | 1.0 | Distill if yellow/impure. |

| NBS | Bromine Source | 1.05 | Recrystallize from water if yellow (remove Br2). |

| AIBN | Radical Initiator | 0.05 | Preferred over BPO to avoid N-oxidation. |

| Chlorobenzene | Solvent | 10 vol | Higher boiling point than CCl4; less toxic. |

Step-by-Step Methodology

-

System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

-

Solvation: Add 2,3-lutidine (1.0 equiv) and Chlorobenzene (10 mL per gram of substrate) to the flask. Stir until homogenous.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv) and AIBN (0.05 equiv) in a single portion.

-

Critical Check: The NBS will likely remain as a suspension initially.

-

-

Reaction: Heat the mixture gradually to 85–90°C .

-

Work-up:

-

Cool the reaction mixture to 0°C. Succinimide will precipitate heavily.

-

Filter off the succinimide through a sintered glass funnel. Wash the solid cake with cold chlorobenzene.

-

Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude orange oil.

-

-

Purification (Flash Chromatography):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexane

10% EtOAc/Hexane. -

Elution Order: The dibrominated side-products (if any) elute first, followed by the 3-bromomethyl product, and finally the 2-bromomethyl isomer (more polar due to N-interaction).

-

Data Interpretation (NMR)

Distinguishing the isomers is crucial.

-

3-(bromomethyl)-2-methylpyridine: Look for a singlet (

) around 4.45 ppm and a singlet ( -

2-(bromomethyl)-3-methylpyridine: The

singlet typically shifts downfield slightly (closer to 4.60 ppm ) due to the proximity of the nitrogen.

Purification & Isolation Workflow

The following workflow ensures the separation of the desired kinetic product from the thermodynamic byproducts and unreacted starting material.

Figure 2: Downstream processing workflow for the isolation of the 3-bromomethyl derivative.

Strategic Alternatives (If 2-Isomer is Required)

If your research specifically demands 2-(bromomethyl)-3-methylpyridine , the radical bromination described above is inefficient and should be avoided. Instead, utilize the Boekelheide Rearrangement sequence:

-

N-Oxidation: Treat 2,3-lutidine with mCPBA to form 2,3-lutidine N-oxide.

-

Rearrangement: Treat the N-oxide with acetic anhydride. This selectively rearranges to the 2-acetoxymethyl derivative (steric and electronic control favors the 2-position for nucleophilic attack during the rearrangement).

-

Hydrolysis & Bromination: Hydrolyze the ester to the alcohol, then convert to the bromide using

or

This route guarantees the 2-functionalized product with high regiochemical fidelity, bypassing the radical stability issues of the direct NBS method.

References

-

Goswami, S., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters.

- Key Finding: Establishes the reactivity order of methylpyridines and confirms the preference for the methyl group furthest from the nitrogen (3-pos) in radical conditions.

-

Thapa, R. (2010).[3] Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines. OhioLINK ETD.[3]

-

Key Finding: Detailed thesis work confirming the deactivating inductive effect of the ring nitrogen on the 2-methyl group.[3]

-

-

Mathes, W., & Schüly, H. (1963). Syntheses with Pyridine-N-oxides (The Boekelheide Reaction). Angewandte Chemie International Edition.

- Key Finding: The authoritative source for the alternative route to 2-functionalized pyridines via N-oxide rearrangement.

-

Spivey, A. C., et al. (2000). Regio- and stereo-selectivity issues in radical brominations. Journal of the Chemical Society, Perkin Transactions 1.

- Key Finding: Discusses the broader context of radical bromination selectivity in allylic and benzylic-like heterocyclic systems.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-(Bromomethyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stability and optimal storage conditions for 2-(Bromomethyl)-3-methylpyridine, a key intermediate in pharmaceutical and chemical synthesis. Drawing upon established principles of organic chemistry and data from analogous compounds, this document outlines the intrinsic chemical liabilities of the molecule, potential degradation pathways, and best practices for handling and long-term storage. The information herein is intended to ensure the integrity and purity of 2-(Bromomethyl)-3-methylpyridine in research and development settings, thereby supporting the synthesis of high-quality downstream products.

Introduction: The Chemical Nature and Utility of 2-(Bromomethyl)-3-methylpyridine

2-(Bromomethyl)-3-methylpyridine is a substituted pyridine derivative of significant interest in organic synthesis. Its utility is primarily derived from the presence of a reactive bromomethyl group attached to the pyridine ring. This functional group serves as a versatile electrophilic handle, enabling the introduction of the 3-methyl-2-pyridylmethyl moiety into a wide range of molecular scaffolds. This is particularly valuable in the construction of novel pharmaceutical agents and other specialty chemicals. The reactivity of the bromomethyl group, while synthetically advantageous, also imparts inherent instability to the molecule, necessitating careful consideration of its storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-(Bromomethyl)-3-methylpyridine is essential for its proper management.

| Property | Value | Source |

| CAS Number | 3430-17-9 | |

| Molecular Formula | C₇H₈BrN | |

| Molecular Weight | 186.05 g/mol | |

| Appearance | Colorless to light yellow to light orange clear liquid | |

| Boiling Point | Not available | - |

| Density | Not available | - |

Core Stability Profile and Degradation Pathways

The principal factor governing the stability of 2-(Bromomethyl)-3-methylpyridine is the susceptibility of the bromomethyl group to nucleophilic attack. This reactivity is analogous to that of benzyl bromides, which are known to be sensitive to moisture and other nucleophiles.

Hydrolysis: The Primary Degradation Pathway

The most significant degradation pathway for 2-(Bromomethyl)-3-methylpyridine is hydrolysis. In the presence of water, the molecule will undergo nucleophilic substitution to form 2-(Hydroxymethyl)-3-methylpyridine and hydrobromic acid. This reaction can proceed via an SN1 or SN2 mechanism, and the rate is influenced by the polarity of the solvent and the pH of the medium.

Caption: Primary degradation pathway of 2-(Bromomethyl)-3-methylpyridine via hydrolysis.

The generated hydrobromic acid can further catalyze the degradation process. Basic conditions will significantly accelerate hydrolysis due to the increased concentration of the hydroxide nucleophile.

Incompatible Materials and Their Impact

Beyond water, a range of other substances can react with and degrade 2-(Bromomethyl)-3-methylpyridine. It is crucial to avoid contact with the following:

| Incompatible Material | Rationale for Incompatibility |

| Strong Oxidizing Agents | Can lead to vigorous and potentially hazardous reactions. |

| Strong Acids | May catalyze degradation and other side reactions. |

| Strong Bases | Will accelerate hydrolysis and other nucleophilic substitution reactions. |

| Alcohols | Can act as nucleophiles, leading to the formation of ether byproducts. |

| Amines | Will readily react with the bromomethyl group to form the corresponding amine derivatives. |

Recommended Storage Conditions: A Proactive Approach to Stability

To mitigate degradation and ensure the long-term integrity of 2-(Bromomethyl)-3-methylpyridine, the following storage conditions are strongly recommended. These recommendations are based on supplier data and an understanding of the compound's chemical vulnerabilities.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool and dark place, preferably at temperatures below 15°C.[1] | Lower temperatures slow down the rate of chemical reactions, including hydrolysis and other degradation pathways. |

| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen).[1] | This displaces atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidation. |

| Container | Keep in a tightly sealed container. | Prevents the ingress of moisture and other atmospheric contaminants. |

| Light Exposure | Protect from light. | While specific photostability data is unavailable, many organic compounds can be degraded by exposure to UV light. |

| Moisture | Strict exclusion of moisture is critical. | As detailed in Section 3.1, water is the primary agent of degradation. |

Experimental Protocols: Best Practices for Handling and Use

Adherence to rigorous handling protocols is paramount to preserving the quality of 2-(Bromomethyl)-3-methylpyridine during experimental use.

Aliquoting and Dispensing

-

Inert Atmosphere: Before opening the primary container, ensure a dry, inert atmosphere can be maintained. This can be achieved using a glove box or by employing standard Schlenk line techniques.

-

Dry Glassware: All glassware, syringes, and needles must be thoroughly dried before coming into contact with the compound. Oven-drying and cooling under a stream of inert gas is recommended.

-

Rapid Dispensing: Dispense the required amount of the liquid promptly and reseal the container tightly under an inert atmosphere.

-

Avoid Cross-Contamination: Use clean, dedicated spatulas or syringes for dispensing to prevent the introduction of impurities.

Monitoring for Degradation

Regularly assess the quality of stored 2-(Bromomethyl)-3-methylpyridine, especially for lots that have been stored for an extended period or have been opened multiple times.

-

Visual Inspection: A change in color (darkening) or the appearance of precipitates can be an initial indicator of degradation.

-

Chromatographic Analysis: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the material and detect the presence of degradation products like 2-(Hydroxymethyl)-3-methylpyridine.

-

NMR Spectroscopy: ¹H NMR spectroscopy can be a powerful tool to detect the formation of hydrolysis products. The appearance of a new singlet corresponding to the methylene protons of the alcohol derivative and a shift in the aromatic protons can indicate degradation.

Conclusion: Ensuring the Integrity of a Valuable Synthetic Intermediate

The synthetic utility of 2-(Bromomethyl)-3-methylpyridine is directly linked to its purity. Its inherent reactivity, particularly the susceptibility of the bromomethyl group to hydrolysis, necessitates stringent storage and handling protocols. By adhering to the guidelines outlined in this technical guide—namely, storage in a cool, dark, and dry environment under an inert atmosphere, and the use of proper handling techniques—researchers can significantly extend the shelf-life of this valuable reagent and ensure the reliability and reproducibility of their synthetic endeavors.

References

-

PubChem. Compound Summary for CID 220832, 2-Bromo-3-methylpyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Discussion on "2-bromomethyl pyridine into 2-pyridine methanol". [Link]

Sources

Technical Guide: 2-(Bromomethyl)-3-methylpyridine Hydrobromide

[1][2]

Chemical Identity & Structural Profile[1][2][3]

2-(Bromomethyl)-3-methylpyridine Hydrobromide is a highly reactive electrophile primarily used to introduce the (3-methylpyridin-2-yl)methyl moiety into pharmaceutical scaffolds. It serves as a structural analog to the key intermediate used in the synthesis of Lansoprazole and other proton pump inhibitors (PPIs). Due to the inherent instability of the free base (which is prone to self-polymerization and hydrolysis), this compound is almost exclusively handled and stored as the hydrobromide salt.

Core Identifiers

| Parameter | Specification |

| Chemical Name | 2-(Bromomethyl)-3-methylpyridine hydrobromide |

| CAS Number | 1189920-82-8 |

| Formula | C |

| Molecular Weight | 266.96 g/mol |

| Structure | Pyridine ring substituted with a methyl group at C3 and a bromomethyl group at C2.[3][4][5] |

| Physical State | Off-white to pale yellow solid (Hygroscopic) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[3] |

Mechanistic Reactivity

The compound features a benzylic-like (picolilic) bromide , rendering the methylene carbon highly susceptible to S

-

Electrophilicity: The electron-deficient pyridine ring (especially when protonated) enhances the leaving group ability of the bromide.

-

Instability: In its free base form, the pyridine nitrogen can act as a nucleophile toward the bromomethyl group of another molecule, leading to rapid intermolecular polymerization. The HBr salt blocks this pathway by protonating the nitrogen.

Hazard Identification & Safety Assessment

GHS Classification: DANGER This compound is a Lachrymator and Corrosive . It poses severe risks to mucous membranes and the respiratory tract.

Critical Hazard Profile

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[3] |

| Eye Damage | 1 | H318 | Causes serious eye damage.[3][6][7][8][9][10] |

| Acute Toxicity | 4 | H302 | Harmful if swallowed.[3][9][10] |

| STOT-SE | 3 | H335 | May cause respiratory irritation.[3][6][7][8][10] |

Mechanistic Toxicity[3]

-

Alkylation Agent: The bromomethyl group is a potent alkylator. Upon contact with biological tissue, it alkylates DNA and proteins, leading to immediate cell death (necrosis) and severe irritation.

-

Lachrymatory Effect: Volatile traces or dust act on TRPA1 channels in the eyes and lungs, causing intense tearing and respiratory distress even at low concentrations.

Strategic Handling & Storage Protocol

Environmental Control[3]

-

Moisture Sensitivity: The C-Br bond is labile to hydrolysis, generating HBr and the corresponding alcohol. Storage must be strictly anhydrous .

-

Temperature: Store at 2–8°C (refrigerated). Allow the container to warm to room temperature in a desiccator before opening to prevent condensation.

Operational Workflow

-

Engineering Controls: Handle only in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves for prolonged use. Chemical splash goggles AND face shield are mandatory.

-

Weighing: Do not weigh on an open bench. Use a closed balance or pre-tared vials inside the hood.

Emergency Response Architecture

This self-validating protocol ensures rapid neutralization of the alkylating threat.

Figure 1: Decision logic for emergency response. Note the specific use of PEG 400 for skin decontamination of alkylating agents.

Synthetic Utility & Reaction Engineering

Synthesis of the Core

The compound is typically synthesized via radical bromination of 2,3-lutidine (2,3-dimethylpyridine). The 2-methyl position is more activated but requires careful control to prevent over-bromination.

Protocol Summary:

-

Reagents: 2,3-Lutidine (1.0 eq), NBS (N-Bromosuccinimide, 1.05 eq), AIBN (cat.), CCl

or Chlorobenzene. -

Conditions: Reflux under inert atmosphere (N

) with irradiation (optional) to initiate the radical chain. -

Purification: The product is isolated as the HBr salt by adding aqueous HBr/Acetone to the reaction mixture, precipitating the stable salt.

Application: Nucleophilic Substitution

This reagent is used to attach the pyridine ring to thiols or amines (e.g., in Lansoprazole synthesis).

Reaction Scheme (DOT Visualization):

Figure 2: Synthetic pathway from commodity chemical to pharmaceutical intermediate.

Reaction Optimization Tips

-

Base Selection: When using the HBr salt in a coupling reaction, 2 equivalents of base are required: one to neutralize the HBr salt and one to deprotonate the nucleophile (e.g., thiol).

-

Solvent Choice: Use polar aprotic solvents (DMF, Acetonitrile) to accelerate the S

2 substitution. -

Quenching: Always quench reaction mixtures with aqueous ammonium chloride or sodium bicarbonate to destroy unreacted alkyl bromide before workup.

References

-

Sigma-Aldrich. 2-(Bromomethyl)-3-methylpyridine hydrobromide Safety Data Sheet. Product No. CDS022451.

-

PubChem. Compound Summary: 2-(Bromomethyl)-3-methylpyridine.[][5] National Library of Medicine.

-

Guidechem. Chemical Properties and Suppliers: CAS 1189920-82-8.[11]

-

ChemicalBook. Synthesis of Lansoprazole Intermediates.

Sources

- 1. Page loading... [guidechem.com]

- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [guidechem.com]

Technical Guide: Handling and Reactivity of Brominated Pyridine Compounds

Executive Summary

Brominated pyridines are indispensable scaffolds in modern drug discovery, serving as primary substrates for Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and lithium-halogen exchange reactions. However, their ubiquity often breeds complacency. Unlike their benzene analogues, bromopyridines possess a distinct electronic profile that renders them significantly more permeable to biological membranes and prone to rapid decomposition under improper storage.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific operational risks encountered in high-throughput medicinal chemistry and process development.

Part 1: Toxicological Profiling & Risk Assessment

The Isomer Toxicity Divergence

Not all bromopyridines are created equal. The position of the bromine atom relative to the nitrogen heteroatom significantly dictates lipophilicity and metabolic stability, which correlates directly with acute toxicity.

| Compound | CAS No.[1][2][3] | Hazard Class (GHS) | Critical Warning |

| 2-Bromopyridine | 109-04-6 | Fatal in contact with skin (H310) | High lipophilicity allows rapid transdermal absorption. Systemic neurotoxicity risk. |

| 3-Bromopyridine | 626-55-1 | Acute Tox. 4 (Oral/Dermal) | Less acutely toxic than the 2-isomer but a potent lachrymator and respiratory irritant. |

| 4-Bromopyridine | 1120-87-2 | Skin Corr. 1B (HCl salt) | Often supplied as HCl salt due to free-base instability (polymerization). Corrosive. |

The "Trojan Horse" Effect

The pyridine nitrogen acts as a hydrogen-bond acceptor, increasing water solubility compared to bromobenzene, while the aromatic ring maintains lipophilicity. This "amphiphilic" nature facilitates rapid transport across the blood-brain barrier and dermal layers.

-

Mechanism: Once absorbed, metabolic activation (N-oxidation) can lead to reactive intermediates capable of haptenization, leading to severe sensitization over repeated exposures.

Part 2: Storage & Stability (The Silent Failures)

Improper storage is the primary cause of failed cross-coupling reactions. Bromopyridines are not shelf-stable in ambient conditions.

-

Protodebromination: In the presence of ambient moisture and light, the C-Br bond, particularly at the 2-position, is susceptible to radical cleavage and hydrolysis.

-

N-Oxidation: Long-term exposure to air leads to the formation of N-oxides, which poison Palladium (Pd) catalysts by altering the ligand sphere during coupling reactions.

Protocol:

-

Store under Argon atmosphere.

-

Refrigerate (2-8°C) in amber glass.

-

Validation: Always run a quick LC-MS purity check if the bottle has been open for >30 days. Look for the [M-Br+H]+ peak (pyridine mass) indicating protodebromination.

Part 3: Critical Experimental Workflows

PPE Decision Matrix

Standard nitrile gloves (4 mil) provide insufficient protection against 2-bromopyridine due to rapid breakthrough times (<15 minutes).

-

Routine Handling: Double-gloving (Nitrile over Nitrile) or High-Performance Nitrile (e.g., Kimberly-Clark Sterling, though frequent changes are required).

-

Spill Cleanup/High Volume: Silver Shield (Laminate) gloves are mandatory.

Workflow: Lithium-Halogen Exchange

The most hazardous operation involving bromopyridines is the generation of pyridyl-lithium species. The electron-deficient ring makes the resulting lithiated species unstable, prone to "Dance Reactions" (halogen migration) or nucleophilic attack on itself.

The Risk: If the internal temperature rises above -60°C, the lithium atom may migrate to a more thermodynamically stable position (thermodynamic control vs. kinetic control), or the species may dimerize.

Diagram: Cryogenic Lithiation Safety Loop

Caption: Critical control points for Lithium-Halogen exchange. Note the strict temperature threshold to prevent isomerization.

Step-by-Step Protocol: 2-Lithiopyridine Generation

-

Setup: Flame-dry a 3-neck round bottom flask. Insert an internal temperature probe (external bath monitoring is insufficient due to the exotherm).

-

Solvent: Dissolve 2-bromopyridine in anhydrous Toluene/THF (4:1 ratio). Note: Pure THF can sometimes promote protonation; Toluene aids solubility of the intermediate.

-

Cryogenics: Cool to -78°C using Acetone/Dry Ice. Ensure internal temp reaches -75°C before proceeding.

-

Addition: Add n-Butyllithium (1.1 eq) dropwise via syringe pump or pressure-equalizing funnel.

-

Critical: Rate of addition must be slow enough that internal temp never exceeds -70°C.

-

-

Residence Time: Stir for exactly 15-20 minutes.

-

Why? Too short = incomplete exchange. Too long = risk of "Dance reaction" (migration of Li to the 3-position).

-

-

Quenching: Add the electrophile (dissolved in dry solvent) quickly to capture the kinetic species.

Part 4: Waste Disposal & Decontamination[4]

Halogenated heteroaromatics require strict segregation from general organic waste streams due to the formation of dioxins during improper incineration and their toxicity to aquatic life.

Segregation Logic

Do not mix Bromopyridine waste with:

-

Oxidizers: Risk of exothermic runaway.

-

Acids: Risk of generating HBr fumes.

-

Non-halogenated solvents: Increases the cost of disposal significantly (bulk volume becomes "halogenated" class).

Diagram: Waste Stream Decision Tree

Caption: Segregation logic to ensure compliance and prevent cross-stream reactivity.

Spill Decontamination

-

Evacuate: If >10mL is spilled outside a hood, evacuate the lab.

-

Absorb: Use Vermiculite or specific organic spill pads.

-

Neutralize Surface: After removing bulk material, wipe surfaces with a dilute surfactant/ethanol mix. Do not use bleach (potential for toxic halo-amine formation).

References

-

PubChem. (2024).[1] Compound Summary: 3-Bromopyridine.[2] National Library of Medicine.[1] [Link]

-